molecular formula C8H11NO3 B025862 Pyridoxine-d5 CAS No. 688302-31-0

Pyridoxine-d5

Cat. No. B025862
Key on ui cas rn: 688302-31-0
M. Wt: 174.21 g/mol
InChI Key: LXNHXLLTXMVWPM-WNWXXORZSA-N
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Patent
US07214799B2

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
[Compound]
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12].Cl>O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12] |f:0.1|

Inputs

Step One
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation the organic phase
WASH
Type
WASH
Details
is washed with water
WASH
Type
WASH
Details
The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine
CONCENTRATION
Type
CONCENTRATION
Details
The MTBE-product solution is concentrated to a concentration of about 50%
CUSTOM
Type
CUSTOM
Details
stored at room temperature until it

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=C(C=N1)CO)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07214799B2

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
[Compound]
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12].Cl>O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12] |f:0.1|

Inputs

Step One
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation the organic phase
WASH
Type
WASH
Details
is washed with water
WASH
Type
WASH
Details
The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine
CONCENTRATION
Type
CONCENTRATION
Details
The MTBE-product solution is concentrated to a concentration of about 50%
CUSTOM
Type
CUSTOM
Details
stored at room temperature until it

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=C(C=N1)CO)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07214799B2

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
[Compound]
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12].Cl>O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12] |f:0.1|

Inputs

Step One
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation the organic phase
WASH
Type
WASH
Details
is washed with water
WASH
Type
WASH
Details
The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine
CONCENTRATION
Type
CONCENTRATION
Details
The MTBE-product solution is concentrated to a concentration of about 50%
CUSTOM
Type
CUSTOM
Details
stored at room temperature until it

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=C(C=N1)CO)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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